N-Boc-(+/-)-1-phenylbut-3-en-1-amine
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Overview
Description
N-Boc-(+/-)-1-phenylbut-3-en-1-amine: is a compound that belongs to the class of Boc-protected amines. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly interesting due to its structural features, which include a phenyl group and a butenyl chain, making it a versatile intermediate in various synthetic pathways.
Scientific Research Applications
N-Boc-(+/-)-1-phenylbut-3-en-1-amine has a wide range of applications in scientific research:
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on developing more efficient and sustainable methods for the protection and deprotection of the Boc group. For instance, a recent study described an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-1-phenylbut-3-en-1-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction can be carried out under various conditions:
Aqueous Conditions: The amine is reacted with Boc2O in the presence of a base such as sodium hydroxide (NaOH) in water.
Anhydrous Conditions: The reaction can also be performed in anhydrous solvents like tetrahydrofuran (THF) with bases such as triethylamine (Et3N).
Catalyst-Free Conditions: Some methods utilize catalyst-free conditions, where the amine and Boc2O are simply mixed and stirred at room temperature.
Industrial Production Methods
Industrial production of this compound often employs scalable and sustainable methods. For instance, the use of deep eutectic solvents (DES) as reaction media has been explored to enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-1-phenylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides (R-X) or acyl chlorides (RCOCl).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: R-X, RCOCl, SOCl2
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-piperazine
- N-Boc-3-piperidone
- N-Cbz-protected amines
Uniqueness
N-Boc-(+/-)-1-phenylbut-3-en-1-amine is unique due to its structural features, which include a phenyl group and a butenyl chain. This makes it a versatile intermediate in synthetic pathways, offering distinct reactivity compared to other Boc-protected amines .
Properties
IUPAC Name |
tert-butyl N-(1-phenylbut-3-enyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-5-9-13(12-10-7-6-8-11-12)16-14(17)18-15(2,3)4/h5-8,10-11,13H,1,9H2,2-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXZARIDOWOPFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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